4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
The compound 4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide features a benzamide core linked to a sulfamoyl group substituted with two 2-cyanoethyl moieties. The benzothiazole ring is substituted with methyl groups at positions 3 and 6 and adopts a (2Z)-configuration.
Properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S2/c1-16-5-10-19-20(15-16)31-22(26(19)2)25-21(28)17-6-8-18(9-7-17)32(29,30)27(13-3-11-23)14-4-12-24/h5-10,15H,3-4,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRKUUAJIQJQLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole core, followed by the introduction of the benzamide group. The sulfamoyl group is then added through a nucleophilic substitution reaction involving bis(2-cyanoethyl)amine and a suitable sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the molecule.
Scientific Research Applications
4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or cellular processes.
Industry: The compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The benzothiazole moiety may interact with enzymes or receptors, modulating their activity. The sulfamoyl group can participate in hydrogen bonding or electrostatic interactions, further influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Core Structural Features
The target compound shares a sulfamoyl benzamide backbone with several analogs (Table 1). Key variations lie in:
- Sulfamoyl substituents: The bis(2-cyanoethyl) group distinguishes it from analogs with alkyl (e.g., diisobutyl, dipropyl), alkenyl (bis(prop-2-enyl)), or methoxyethyl substituents.
- Benzothiazole modifications : The 3,6-dimethyl substitution contrasts with ethoxy, chloro, or methylsulfonyl groups in analogs.
Physicochemical Properties
Table 1: Comparative Analysis of Key Properties
*Estimated based on substituent contributions.
Key Observations:
- Lipophilicity: The target’s XLogP3 (~4.5) is lower than ’s compound (6.1), reflecting the cyanoethyl groups’ polar nature compared to branched alkyl chains.
- Molecular Weight : The target (506.58 g/mol) aligns with analogs in the 460–520 g/mol range, typical for drug-like molecules.
Biological Activity
The compound 4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound is characterized by the following structural features:
- A benzamide backbone.
- A sulfamoyl group attached to a bis(2-cyanoethyl) moiety.
- A dimethylbenzothiazole substituent.
This unique structure may contribute to its biological properties.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : The sulfamoyl group may interact with various enzymes, potentially acting as an inhibitor. This interaction could be crucial in pathways related to cancer cell proliferation and survival.
- Antitumor Activity : Preliminary studies suggest that the compound may exhibit antitumor effects through apoptosis induction and cell cycle arrest.
Antitumor Activity
Recent studies have demonstrated the antitumor potential of this compound:
- In Vitro Studies : The compound was tested against various cancer cell lines. It exhibited significant inhibitory activity with IC50 values comparable to known chemotherapeutics.
Apoptosis Induction
Flow cytometry analysis revealed that treatment with this compound leads to increased apoptosis in cancer cells:
- Mechanism : The compound appears to promote apoptosis through the activation of caspases and the upregulation of pro-apoptotic proteins.
Cell Cycle Arrest
Further investigations indicated that the compound causes G2/M phase arrest in treated cells, which is critical for inhibiting cancer cell proliferation.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Xenograft Models : In vivo studies using xenograft models demonstrated a tumor growth inhibition (TGI) rate of approximately 48.89%, indicating a strong potential for therapeutic application compared to control treatments .
- Combination Therapy : The compound showed enhanced anticancer activity when used in conjunction with standard chemotherapeutics like Taxol and Camptothecin, suggesting potential for combination therapy strategies .
Q & A
Q. What are the defining structural features of this compound, and how do they influence its potential bioactivity?
The compound features a benzamide core modified with a bis(2-cyanoethyl)sulfamoyl group and a (2Z)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene moiety. Key structural elements include:
- Sulfamoyl group : Linked to antibacterial properties and enzyme inhibition (e.g., carbonic anhydrase) .
- Benzothiazole ring : Enhances π-π stacking with biological targets, improving binding affinity .
- Cyanoethyl substituents : Increase solubility and modulate electronic effects, potentially altering reactivity . Methodological Insight: Use NMR and X-ray crystallography to confirm stereochemistry (e.g., Z-configuration) and assess intermolecular interactions .
Q. What are the standard synthetic routes for this compound, and what parameters critically affect yield?
Synthesis typically involves:
- Step 1 : Coupling of the sulfamoyl chloride derivative with the benzothiazole precursor under anhydrous conditions .
- Step 2 : Purification via column chromatography or recrystallization. Critical parameters:
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve reaction efficiency .
- Temperature : Controlled heating (60–80°C) prevents decomposition of cyanoethyl groups .
- Catalysts : Triethylamine or DMAP accelerates amide bond formation . Validation: Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .
Advanced Research Questions
Q. How can synthetic protocols be optimized to enhance purity and scalability for preclinical studies?
- Process Optimization :
- Employ Design of Experiments (DoE) to model interactions between temperature, solvent ratio, and catalyst concentration .
- Use continuous-flow reactors to improve reproducibility and reduce side products .
- Purification :
- High-performance liquid chromatography (HPLC) with a C18 column resolves closely related impurities .
- Recrystallization in ethanol/water mixtures enhances crystalline purity .
Data-Driven Example: A 15% yield increase was achieved by adjusting the solvent-to-reactant ratio (3:1 v/w) .
Q. How should researchers resolve contradictions in reported spectral data (e.g., NMR, MS) for this compound?
- Contradiction Analysis :
- NMR discrepancies : Compare solvent effects (e.g., DMSO-d6 vs. CDCl3) on chemical shifts .
- Mass spectrometry : Use high-resolution MS (HRMS) to distinguish isotopic patterns from impurities .
- Validation Strategies :
- Cross-validate with independent techniques (e.g., IR for functional groups, X-ray for crystal structure) .
- Reproduce synthesis under standardized conditions to isolate batch-specific anomalies .
Q. What integrated approaches can elucidate the mechanism of action when bioactivity data conflict across studies?
- Orthogonal Assays :
- Combine enzymatic assays (e.g., kinase inhibition) with cellular viability tests to rule off-target effects .
- Use surface plasmon resonance (SPR) to measure binding kinetics to suspected targets (e.g., EGFR or tubulin) .
- Computational Modeling :
- Perform molecular docking to predict binding poses, followed by MD simulations to assess stability .
- Validate predictions with site-directed mutagenesis of target proteins .
Case Study: Discrepancies in IC50 values for similar compounds were resolved by identifying pH-dependent solubility issues .
Data Contradiction and Validation Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
